X-Ray Crystallographic Proof of Target Engagement: Nsp14 Co-Crystal Structure at 2.40 Å Resolution
The compound has been co-crystallized with SARS-CoV-2 nsp14 (PDB ID: 9QRC), providing direct atomic-level evidence of binding to the viral methyltransferase/exonuclease [1]. The structure was solved by X-ray diffraction at 2.40 Å resolution (R-Value Free: 0.239; R-Value Work: 0.194), indicating well-defined electron density for the ligand [1]. This represents a structurally validated binding event that is absent for the vast majority of commercially available pyridazinone fragments. Competing fragment-class pyridazinones such as 6-methylpyridazin-3(2H)-one (CHEBI:195175) lack any deposited co-crystal structure with nsp14, meaning their target engagement at this site remains unconfirmed [2].
| Evidence Dimension | X-ray co-crystal structure with SARS-CoV-2 nsp14 |
|---|---|
| Target Compound Data | Co-crystal structure deposited (PDB 9QRC); Resolution 2.40 Å; R-Free 0.239; R-Work 0.194; Ligand ID A1I9I |
| Comparator Or Baseline | 6-Methylpyridazin-3(2H)-one (CHEBI:195175): No co-crystal structure with nsp14 deposited in PDB |
| Quantified Difference | Categorical difference: Structurally validated binding vs. no structural evidence |
| Conditions | SARS-CoV-2 nsp14 expressed in E. coli; X-ray diffraction at 2.40 Å; space group P 21 21 21 |
Why This Matters
For fragment-based antiviral drug discovery programs, a co-crystal structure eliminates the uncertainty of computational docking and provides a reliable starting point for structure-guided optimization, reducing the risk of pursuing false-positive hits.
- [1] RCSB PDB 9QRC: SARS-CoV-2 nsp14 with 6-methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one. Shi X, Kozielski F, Wang Q, Dong D. Deposited 2025-04-03. Resolution 2.40 Å. View Source
- [2] ChEBI:195175 – 6-Methylpyridazin-3(2H)-one. European Bioinformatics Institute. PDB cross-reference count: 0 for nsp14. View Source
